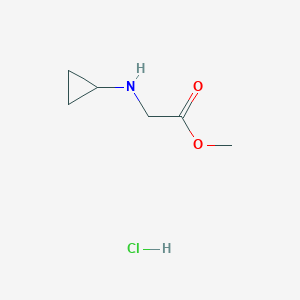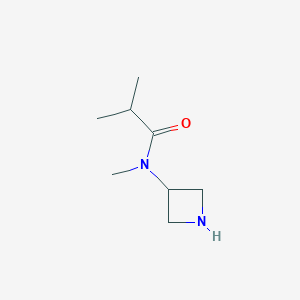
Methyl 2-(cyclopropylamino)acetate hydrochloride
Descripción general
Descripción
“Methyl 2-(cyclopropylamino)acetate hydrochloride” (CAS No. 182291-97-0) is a chemical compound that has received significant attention in recent years due to its unique physical and chemical properties . It is a derivative of acetic acid.
Molecular Structure Analysis
The molecular formula of “Methyl 2-(cyclopropylamino)acetate hydrochloride” is C6H12ClNO2 . The InChI code is 1S/C6H11NO2/c1-9-6(8)4-7-5-2-3-5/h5,7H,2-4H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-(cyclopropylamino)acetate hydrochloride” has a molecular weight of 165.62 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Neuropharmacological Research :
- Studies have investigated the effects of N-methyl-D-aspartate (NMDA) receptor antagonists, like ketamine, on depression, highlighting the potential role of similar compounds in treating mood disorders (Berman et al., 2000). These findings suggest that compounds targeting the NMDA receptor could have significant implications for developing new antidepressant therapies.
Genetic Studies and Drug Metabolism :
- Research on arylamine N-acetyltransferase (NAT2) mutations and their effect on drug metabolism provides critical insights into individual variations in drug response and toxicity (Cascorbi et al., 1995). Understanding such genetic factors is crucial for personalized medicine, including the development and application of compounds like Methyl 2-(cyclopropylamino)acetate hydrochloride.
Occupational Health and Safety :
- Studies on workplace exposures, such as those involving solvents in nail salons, underscore the importance of assessing and mitigating the health risks associated with chemical compounds (Quach et al., 2011). These investigations can inform safer practices and regulations in industries that use or produce chemical compounds, including Methyl 2-(cyclopropylamino)acetate hydrochloride.
Clinical Trials and Therapeutic Applications :
- The exploration of drug efficacy and safety through clinical trials, such as those for methylprednisolone in treating sciatica (Carette et al., 1997), is vital for understanding the therapeutic potential of new compounds. Such research can pave the way for developing novel treatments for a range of conditions.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-(cyclopropylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-7-5-2-3-5;/h5,7H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJWZPHBWGMRNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazolidin-4-ol](/img/structure/B1530360.png)




![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,6-dimethyl-4-pyrimidinamine](/img/structure/B1530371.png)